molecular formula C26H25NO5 B8178101 Fmoc-4-Methoxy-D-Homophe

Fmoc-4-Methoxy-D-Homophe

Cat. No.: B8178101
M. Wt: 431.5 g/mol
InChI Key: QVVNDZDIQBDWQL-XMMPIXPASA-N
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Description

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a methoxyphenyl group, and a butyric acid backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

    Formation of the butyric acid backbone: The butyric acid backbone is constructed through a series of reactions, including alkylation and oxidation.

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced via a substitution reaction, often using a suitable aryl halide and a base.

    Deprotection: The Fmoc group is removed under mild acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and suitable aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: It serves as a probe or ligand in biochemical studies to investigate protein-ligand interactions and enzyme mechanisms.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and function. For example, it may inhibit certain enzymes by occupying their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid: The enantiomer of the compound, which may exhibit different biological activities and properties.

    4-(4-Methoxyphenyl)-butyric acid: A simpler analog without the Fmoc protecting group, used in various synthetic applications.

    2-(9H-Fluoren-9-ylmethoxycarbonylamino)-butyric acid: A related compound lacking the methoxyphenyl group, with distinct reactivity and applications.

Uniqueness

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid is unique due to its combination of functional groups, which confer specific reactivity and versatility. The presence of the Fmoc protecting group allows for selective reactions, while the methoxyphenyl group provides additional sites for modification. This makes the compound valuable in various fields of research and industry.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVNDZDIQBDWQL-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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